molecular formula C10H20ClNO3 B13053186 Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl

Katalognummer: B13053186
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: CRBNYIVSWFGEOG-VSDGLZOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride typically involves multiple steps. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the amino and ester groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acid derivatives and esters with tetrahydropyran rings. Examples include:

  • Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate
  • Ethyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate

Uniqueness

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility compared to other similar compounds.

Eigenschaften

Molekularformel

C10H20ClNO3

Molekulargewicht

237.72 g/mol

IUPAC-Name

methyl 2-amino-2-[(2S,6R)-2,6-dimethyloxan-4-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8?,9?;

InChI-Schlüssel

CRBNYIVSWFGEOG-VSDGLZOYSA-N

Isomerische SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N.Cl

Kanonische SMILES

CC1CC(CC(O1)C)C(C(=O)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.